![molecular formula C17H18N2O2S B3911247 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B3911247.png)
3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide
Overview
Description
3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide, also known as MPETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPETA is a member of the acrylamide family, which includes a range of compounds that have been used in various scientific and industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide is still not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor effects, 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide has been shown to have anti-inflammatory properties, as well as the ability to modulate immune responses. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide is its versatility in the lab. The compound can be easily synthesized and modified, making it a useful tool for researchers in a range of fields. However, one limitation of 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide. One area of interest is the development of new derivatives of the compound that may have improved efficacy and reduced toxicity. Other areas of research include the study of the compound's effects on different types of cancer, as well as its potential applications in treating other diseases such as Alzheimer's and Parkinson's. Overall, 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its potential applications.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where 3-(4-methoxyphenyl)-N-[2-(2-pyridinylthio)ethyl]acrylamide has been shown to have anti-tumor effects. Other areas of research include the study of neurological disorders, inflammation, and infectious diseases.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-15-8-5-14(6-9-15)7-10-16(20)18-12-13-22-17-4-2-3-11-19-17/h2-11H,12-13H2,1H3,(H,18,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQQPGYCIYUFV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(2-pyridin-2-ylsulfanylethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B3911170.png)
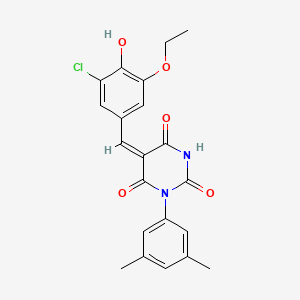
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3911192.png)
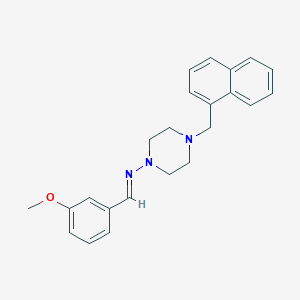

![8-[(isobutylamino)carbonyl]-1-naphthoic acid](/img/structure/B3911204.png)
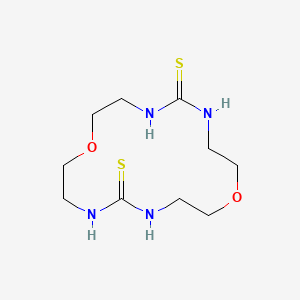
![(4-bromo-2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3911215.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2,6-dimethoxybenzene)](/img/structure/B3911218.png)
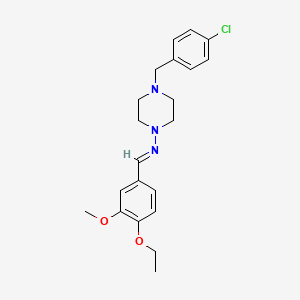
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3911228.png)
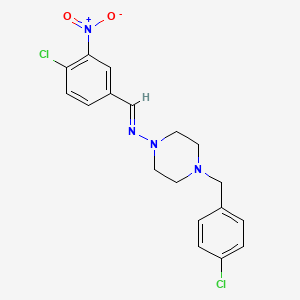
![4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3911237.png)
